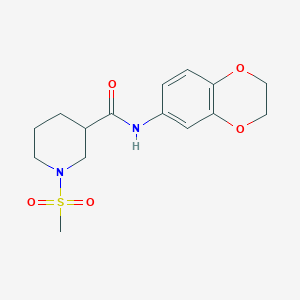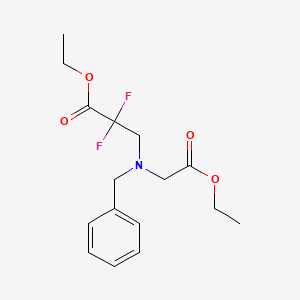
1-Allyl-3-(4-phenoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-(4-phenoxyphenyl)thiourea is an organic compound with the molecular formula C16H16N2OS and a molecular weight of 284.38 g/mol . This compound is known for its antibacterial properties, particularly against Mycobacterium tuberculosis and Mycobacterium avium . It functions as a potent inhibitor of the enzyme DNA gyrase, which is crucial for maintaining the integrity of bacterial DNA .
Méthodes De Préparation
The synthesis of 1-Allyl-3-(4-phenoxyphenyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-phenoxyaniline under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-Allyl-3-(4-phenoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-Allyl-3-(4-phenoxyphenyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Industry: It may be used in the development of antibacterial coatings and materials.
Mécanisme D'action
The primary mechanism of action for 1-Allyl-3-(4-phenoxyphenyl)thiourea involves the inhibition of DNA gyrase, an enzyme essential for the supercoiling and uncoiling of bacterial DNA. By inhibiting this enzyme, the compound disrupts DNA replication and transcription processes, leading to bacterial cell death . This mechanism is particularly effective against Mycobacterium species, which rely heavily on DNA gyrase for their survival and proliferation .
Comparaison Avec Des Composés Similaires
1-Allyl-3-(4-phenoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(4-phenoxyphenyl)thiourea: Similar structure but lacks the allyl group, which may affect its reactivity and biological activity.
1-Allyl-3-(4-methoxyphenyl)thiourea: Contains a methoxy group instead of a phenoxy group, potentially altering its chemical properties and effectiveness as an antibacterial agent.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent antibacterial activity and its ability to inhibit DNA gyrase effectively .
Propriétés
IUPAC Name |
1-(4-phenoxyphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h2-11H,1,12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVOSINKOLNEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2633785.png)

![N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B2633789.png)

![1-Benzyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea](/img/structure/B2633792.png)

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}naphthalene-2-carboxamide](/img/structure/B2633795.png)






